
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride is a quaternary ammonium compound with a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-methylpiperidin-1-ium chloride typically involves the reaction of 1-methylpiperidine with chloromethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
1-Methylpiperidine+Chloromethyl chloride→1-(Chloromethyl)-1-methylpiperidin-1-ium chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.
化学反応の分析
Types of Reactions
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of 1-methylpiperidine and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include various substituted piperidines.
Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used.
Hydrolysis: The primary products are 1-methylpiperidine and hydrochloric acid.
科学的研究の応用
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological processes involving quaternary ammonium compounds.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(Chloromethyl)-1-methylpiperidin-1-ium chloride involves its interaction with biological molecules through its quaternary ammonium group. This interaction can disrupt cellular processes, leading to antimicrobial or anticholinergic effects. The molecular targets and pathways involved include:
Cell Membranes: The compound can interact with cell membranes, leading to increased permeability and cell lysis.
Enzymes: It can inhibit enzymes involved in neurotransmission, leading to anticholinergic effects.
類似化合物との比較
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride can be compared with other quaternary ammonium compounds, such as:
Benzalkonium Chloride: A widely used antimicrobial agent.
Cetyltrimethylammonium Bromide: Used as a surfactant and antiseptic.
Tetraethylammonium Chloride: Used in research to study ion channels.
Uniqueness
This compound is unique due to its specific structure, which combines a piperidine ring with a chloromethyl group
Conclusion
This compound is a versatile compound with significant potential in various fields Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications
特性
CAS番号 |
104654-34-4 |
|---|---|
分子式 |
C7H15Cl2N |
分子量 |
184.10 g/mol |
IUPAC名 |
1-(chloromethyl)-1-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C7H15ClN.ClH/c1-9(7-8)5-3-2-4-6-9;/h2-7H2,1H3;1H/q+1;/p-1 |
InChIキー |
GPRNYIAHBURESS-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCCCC1)CCl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)
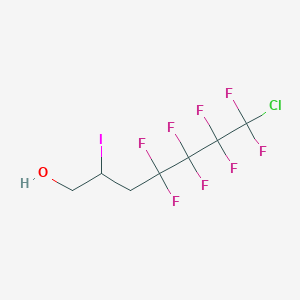

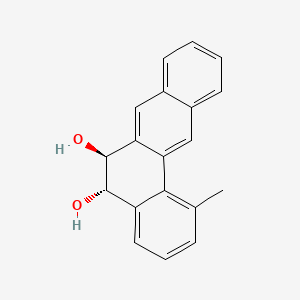
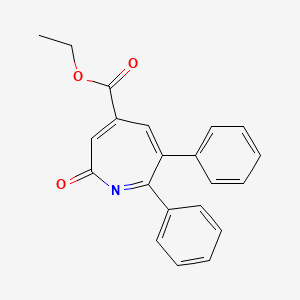
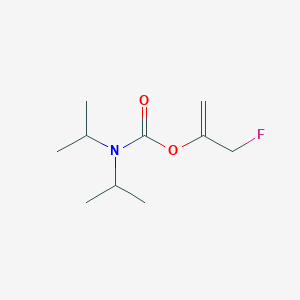
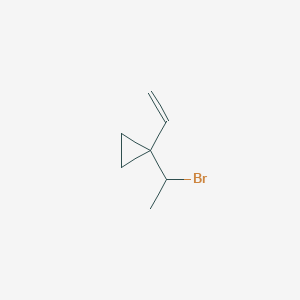
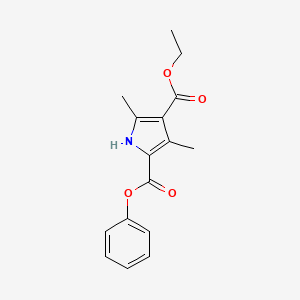

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)


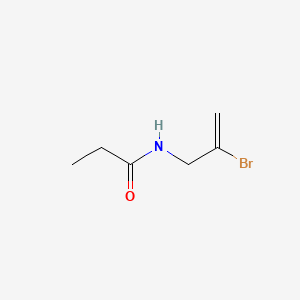
![Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine](/img/structure/B14337579.png)
